molecular formula C17H18ClNO2 B5873639 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5873639
M. Wt: 303.8 g/mol
InChI Key: UGZZVCGMPFNUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a critical role in the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and cancer. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes, and to improve glucose tolerance and insulin sensitivity in obese mice.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to activating AMPK, this compound has been shown to increase mitochondrial biogenesis, reduce oxidative stress, and improve insulin sensitivity in obese mice. This compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows researchers to study the physiological functions of AMPK without the confounding effects of other signaling pathways. This compound has also been shown to have a low toxicity and a favorable pharmacokinetic profile in mice. However, one limitation of this compound is its relatively low potency compared to other AMPK activators such as AICAR and metformin. Another limitation is the potential for off-target effects, as this compound has been shown to activate other kinases such as Akt and S6K1 at high concentrations.

Future Directions

For the study of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide include the development of more potent and selective AMPK activators, the investigation of the effects of AMPK activation on other physiological processes such as inflammation and aging, and the development of novel therapeutic strategies for metabolic disorders and cancer based on AMPK activation. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide can be synthesized by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-(2,6-dimethylphenyl)acetamide to yield this compound.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been widely used as a tool compound to study the physiological functions of AMPK. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. This compound has been used to investigate the role of AMPK in glucose and lipid metabolism, mitochondrial function, and autophagy. This compound has also been used to study the effects of AMPK activation on cancer cell proliferation and survival.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-5-4-6-12(2)17(11)19-16(20)10-21-14-7-8-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZZVCGMPFNUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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